8-[(OXOLAN-2-YL)METHYL]-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE
Description
8-[(OXOLAN-2-YL)METHYL]-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE is a complex organic compound that features a pyrido[3,4-c]naphthyridine core
Properties
IUPAC Name |
8-(oxolan-2-ylmethyl)-2-(1,2,4-triazol-4-yl)pyrido[3,4-c][1,6]naphthyridine-1,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-17-14-8-19-15-4-6-24(23-10-20-21-11-23)18(26)16(15)13(14)3-5-22(17)9-12-2-1-7-27-12/h3-6,8,10-12H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMJMIVCRAHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C4C(=NC=C3C2=O)C=CN(C4=O)N5C=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(OXOLAN-2-YL)METHYL]-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-c]naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: This step often involves a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.
Attachment of the Oxolane Moiety: This can be done through a nucleophilic substitution reaction where the oxolane ring is introduced to the core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
8-[(OXOLAN-2-YL)METHYL]-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or oxolane moieties.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of:
Medicinal Chemistry: Due to its structural complexity and potential biological activity, it is studied for its potential as a therapeutic agent.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: Its unique properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(OXOLAN-2-YL)METHYL]-2-(4H-1,2,4-TRIAZOL-4-YL)-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, while the oxolane moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields due to its complex structure and potential applications. Its synthesis, chemical reactivity, and unique properties make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
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